molecular formula C7H7Cl2F3N2 B13048580 (R)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

(R)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

Cat. No.: B13048580
M. Wt: 247.04 g/mol
InChI Key: DLPOIJHPAFAHMN-FYZOBXCZSA-N
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Description

®-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a chloropyridine ring and a trifluoroethanamine moiety, making it a valuable entity for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the reaction of 6-chloropyridine-3-carbaldehyde with trifluoroethylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyridine carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

®-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoroethanamine moiety enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-2-(6-chloropyridin-3-yl)ethanol
  • 6-Chloro-3-pyridineacetic acid

Uniqueness

Compared to similar compounds, ®-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of the trifluoroethanamine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H7Cl2F3N2

Molecular Weight

247.04 g/mol

IUPAC Name

(1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H6ClF3N2.ClH/c8-5-2-1-4(3-13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1

InChI Key

DLPOIJHPAFAHMN-FYZOBXCZSA-N

Isomeric SMILES

C1=CC(=NC=C1[C@H](C(F)(F)F)N)Cl.Cl

Canonical SMILES

C1=CC(=NC=C1C(C(F)(F)F)N)Cl.Cl

Origin of Product

United States

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